2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole
Overview
Description
2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular weight of 398.48 g/mol It is known for its unique structural features, which include a benzodiazole core, a benzyl group, and a naphthalene-2-sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-benzyl-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and naphthalene-2-sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzodiazoles.
Scientific Research Applications
2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-chlorophenyl N-(2-fluorophenyl)carbamate
- 2-Benzyl-4-chlorophenyl N-(2-chlorophenyl)carbamate
- 2-Benzyl-4-chlorophenyl N-(1-naphthyl)carbamate
Uniqueness
2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a naphthalene-2-sulfonyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-benzyl-1-naphthalen-2-ylsulfonylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-29(28,21-15-14-19-10-4-5-11-20(19)17-21)26-23-13-7-6-12-22(23)25-24(26)16-18-8-2-1-3-9-18/h1-15,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNLPEGMVOEPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184572 | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325807-39-4 | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325807-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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